Tolterodine

Beschreibung

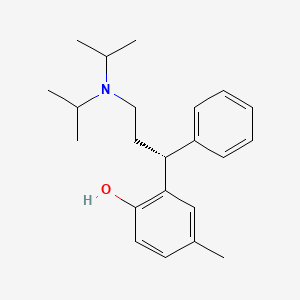

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGJQPCLVADCPB-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023687 | |

| Record name | (R)-(+)-Tolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolterodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.34e-03 g/L | |

| Record name | Tolterodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124937-51-5 | |

| Record name | Tolterodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolterodine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolterodine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-(+)-Tolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLTERODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHE7A56U7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolterodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into Tolterodine and its Active Metabolite, 5-Hydroxymethyltolterodine (5-HMT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolterodine is a potent and competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB) with symptoms of urinary frequency, urgency, and urge incontinence.[1][2] Its therapeutic efficacy is not solely reliant on the parent compound but is significantly augmented by its principal active metabolite, 5-hydroxymethyltolterodine (5-HMT).[3][4] This technical guide provides a comprehensive overview of the pharmacology, pharmacokinetics, and metabolism of both tolterodine and 5-HMT. Detailed experimental protocols for their quantification in biological matrices and for receptor binding assays are presented, alongside a thorough compilation of quantitative data. Furthermore, key physiological and analytical processes are visualized through signaling pathway diagrams, metabolic charts, and experimental workflows to facilitate a deeper understanding for professionals in drug development and research.

Introduction

Overactive bladder is a prevalent condition characterized by the involuntary contraction of the detrusor muscle, leading to symptoms that can significantly impact a patient's quality of life.[5] Tolterodine addresses this by acting as a competitive antagonist at muscarinic receptors in the bladder, thereby inhibiting these contractions.[6][7] Following oral administration, tolterodine undergoes extensive hepatic metabolism, primarily through two pathways, leading to the formation of various metabolites.[5][8] The most clinically significant of these is 5-HMT, which exhibits an antimuscarinic activity comparable to that of tolterodine and contributes substantially to the overall therapeutic effect.[3][9] Understanding the interplay between tolterodine and 5-HMT is crucial for optimizing therapeutic strategies and for the development of new drug formulations.

Pharmacology and Mechanism of Action

Both tolterodine and 5-HMT exert their effects by competitively blocking muscarinic receptors.[6] This antagonism specifically targets the muscarinic receptors on the detrusor muscle of the bladder, inhibiting the action of acetylcholine (B1216132) and leading to a reduction in involuntary bladder contractions.[3][6] This, in turn, increases bladder capacity and diminishes the symptoms of OAB.[6]

While effective, this action is not entirely without side effects. The presence of muscarinic receptors in other tissues can lead to adverse effects such as dry mouth, constipation, and blurred vision.[6] However, studies have indicated that tolterodine exhibits a degree of functional selectivity for the urinary bladder over salivary glands in vivo, which contributes to a more favorable tolerability profile compared to some other non-selective anticholinergic agents.[4][10]

Signaling Pathway

The primary signaling pathway affected by tolterodine and 5-HMT is the cholinergic pathway in the bladder smooth muscle. By blocking muscarinic receptors, they prevent acetylcholine-mediated activation of intracellular signaling cascades that lead to muscle contraction.

References

- 1. Tolterodine (Detrol) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 2. Tolterodine use for symptoms of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]

- 7. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 8. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CAS#:207679-81-0 | 5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM) | Chemsrc [chemsrc.com]

- 10. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tolterodine in Preclinical Models

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolterodine is a potent and competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1] Its efficacy stems from the targeted inhibition of involuntary bladder contractions. Preclinical research has been instrumental in elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of tolterodine, establishing its mechanism of action, and demonstrating its functional selectivity for the urinary bladder over other tissues, such as salivary glands. This selectivity is a key differentiator from older antimuscarinic agents and contributes to a more favorable side-effect profile. This document provides an in-depth analysis of the preclinical PK/PD data for tolterodine, details the experimental protocols used to generate this data, and visualizes key processes and pathways to support drug development and research professionals.

Pharmacokinetics: The Journey of Tolterodine in Preclinical Species

The pharmacokinetic properties of tolterodine have been characterized in several preclinical species, including the mouse, rat, and dog. These studies reveal rapid absorption and extensive metabolism, with notable species-specific differences.

Absorption

Following oral administration, tolterodine is rapidly and almost completely absorbed in the mouse, rat, and dog, with peak serum concentrations typically observed within one hour.[2]

Distribution

Tolterodine exhibits a high volume of distribution across all tested species, indicating significant extravascular tissue distribution. It is highly bound to plasma proteins, primarily α1-acid glycoprotein.[3] In humans, the unbound fractions of tolterodine and its active metabolite are 3.7% and 36%, respectively.

Metabolism

Tolterodine undergoes extensive hepatic metabolism through two primary oxidative pathways.[2][4]

-

Hydroxylation: The primary route in mice, dogs, and humans is the hydroxylation of the 5-methyl group, a reaction catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. This pathway produces the major, pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is equipotent to the parent compound and shares its bladder selectivity.[1][5][6]

-

N-Dealkylation: This secondary pathway is catalyzed by CYP3A4 and becomes more prominent in individuals with deficient CYP2D6 activity ("poor metabolizers").[3][7]

Notably, the metabolic profile in the rat differs from that in the mouse and dog, with N-dealkylation being more pronounced.[2] The metabolic pathways in the mouse and dog more closely resemble those in humans.[2] The 5-HMT metabolite contributes significantly to the overall therapeutic effect of tolterodine.[1]

Excretion

Elimination of tolterodine from serum is rapid across species.[2] The primary route of excretion is via metabolism, with the resulting metabolites eliminated in urine and feces. Less than 1% of the parent compound is excreted unchanged in the urine.[8] There is considerable species variability in the excretion profile:

-

Mouse: ~45% of radioactivity is excreted in urine.[2]

-

Rat: ~15% of radioactivity is excreted in urine, with a higher proportion subject to biliary excretion.[2]

-

Dog: ~50% of radioactivity is excreted in urine.[2]

Summary of Preclinical Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of tolterodine across various preclinical models following oral administration.

| Parameter | Mouse | Rat | Dog |

| Bioavailability (%) | 2-20[2] | 2-20[2] | 58-63[2] |

| Tmax (h) | < 1[2] | < 1[2] | < 1[2] |

| Half-life (t½) (h) | < 2[2] | < 2[2] | < 2[2] |

| Clearance (L/h/kg) | 10-15[2] | 10-15[2] | 1.4[2] |

| Volume of Distribution (Vd) | High[2] | High[2] | High[2] |

Pharmacodynamics: Mechanism and Effects

Tolterodine exerts its therapeutic effect by acting as a competitive antagonist at muscarinic receptors, demonstrating functional selectivity for the urinary bladder.

Mechanism of Action

The detrusor muscle of the urinary bladder is richly innervated by parasympathetic nerves that release acetylcholine (B1216132) (ACh). ACh binds to muscarinic receptors (predominantly M2 and M3 subtypes) on the surface of smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and urination.[5] In overactive bladder, involuntary contractions of the detrusor muscle lead to symptoms of urgency and frequency.[5]

Tolterodine competitively blocks these muscarinic receptors, thereby inhibiting the action of ACh.[3] This antagonism reduces involuntary detrusor contractions, increases the functional capacity of the bladder, and decreases the sensation of urgency.[5][9] Both tolterodine and its active 5-HMT metabolite exhibit high specificity for muscarinic receptors with negligible activity at other neurotransmitter receptors.[9]

In Vitro Receptor Binding and Affinity

Radioligand binding assays have been used to determine the affinity of tolterodine for muscarinic receptors in various tissues. These studies confirm its high affinity and compare it to other antimuscarinic agents. Tolterodine does not show significant selectivity among the five muscarinic receptor subtypes (m1-m5).[10] However, it displays a functional in vivo selectivity for the bladder over salivary glands.[1]

| Species / Tissue | Parameter | Tolterodine Value (nM) | Oxybutynin (B1027) Value (nM) | Reference |

| Guinea Pig Bladder | KB | 3.0 | 4.4 | [10] |

| Guinea Pig Bladder | Ki | 2.7 | - | [10] |

| Guinea Pig Parotid Gland | Ki | 4.8 | 0.62 | [10] |

| Guinea Pig Heart | Ki | 1.6 | - | [10] |

| Guinea Pig Cerebral Cortex | Ki | 0.75 | - | [10] |

| Human Bladder | KB | 4.0 | - | [10] |

| Human Bladder | Ki | 3.3 | - | [10] |

In Vivo Urodynamic Effects

Urodynamic studies in preclinical models are crucial for evaluating the functional effects of tolterodine on the lower urinary tract. These experiments, typically involving cystometry, measure changes in bladder function following drug administration.

In various preclinical models, tolterodine administration leads to:

-

Decreased Micturition Pressure: A reduction in the peak pressure generated by the detrusor muscle during voiding.[11][12]

-

Increased Bladder Capacity: An increase in the volume of urine the bladder can hold before a micturition contraction is triggered.[13][14]

-

Increased Residual Volume: An increase in the volume of urine remaining in the bladder after voiding.[9]

Studies in conscious rats have shown that intravenous or oral administration of tolterodine produces a dose-dependent decrease in micturition pressure, though significant changes in bladder capacity are not always observed under standard infusion rates.[11] However, in models designed to induce bladder overactivity, such as in conscious rats with a cerebral infarct or anesthetized cats with acetic acid-induced irritation, tolterodine effectively increases bladder capacity.[13][14] For instance, low doses of tolterodine were found to improve bladder capacity by inhibiting C-fiber bladder afferent nerves.[13]

| Animal Model | Effect of Tolterodine | Key Findings | Reference |

| Conscious Rat (Normal) | Decreased micturition pressure; no significant change in bladder capacity. | Highlights challenges in reproducing human-like effects on capacity in this model. | [11] |

| Conscious Rat (Cerebral Infarct) | Increased bladder capacity at low doses. | Suggests an inhibitory effect on C-fiber bladder afferent nerves. | [13] |

| Anesthetized Cat (Acetic Acid-Induced Irritation) | Dose-dependent increase in bladder capacity. | Demonstrates efficacy in a model of bladder overactivity. | [14] |

| Anesthetized Cat (Normal) | More potent inhibition of bladder contraction than salivation. | Demonstrates in vivo functional selectivity for the bladder over salivary glands. | [10] |

Key Experimental Protocols

The data presented in this guide were generated using standardized and validated preclinical methodologies.

Pharmacokinetic Study Protocol

-

Animals: Male/female Sprague-Dawley rats, Beagle dogs, or CD-1 mice are commonly used.[2][15]

-

Housing: Animals are housed under controlled conditions (temperature, humidity, light/dark cycle) with access to food and water.

-

Drug Administration: For oral studies, tolterodine is administered via gavage. For intravenous studies, it is infused via a cannulated vein (e.g., jugular or femoral).[2]

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., heparin).

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalysis: Concentrations of tolterodine and its 5-HMT metabolite in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software.

Urodynamic (Cystometry) Study Protocol

-

Animals: Female Sprague-Dawley rats are frequently used due to their anatomical suitability.[13][16]

-

Surgical Preparation: Under anesthesia, a catheter is surgically implanted into the dome of the bladder and exteriorized at the nape of the neck.[13] A period of recovery (typically 1-5 days) is allowed.[11]

-

Experimental Setup: On the day of the experiment, the conscious animal is placed in a metabolic cage. The bladder catheter is connected to an infusion pump and a pressure transducer.

-

Cystometry: The bladder is infused at a constant rate (e.g., 0.1 mL/min) with saline.[11] Intravesical pressure is continuously recorded. Micturition volumes and intervals are measured.

-

Induction of Overactivity (if applicable): To model OAB, an irritant solution like dilute acetic acid may be infused instead of saline.[14]

-

Drug Administration: After a baseline recording period, tolterodine is administered (e.g., intravenously or intravesically), and cystometric recordings are continued to assess drug effects.[13]

-

Data Analysis: Parameters such as bladder capacity, micturition pressure, micturition interval, and residual volume are compared before and after drug administration.

Conclusion

Preclinical models have been indispensable in defining the pharmacological profile of tolterodine. Pharmacokinetic studies have characterized its absorption, distribution, extensive metabolism into a key active metabolite, and subsequent excretion, while highlighting important species differences. Pharmacodynamic evaluations, through both in vitro binding assays and in vivo urodynamic studies, have confirmed its mechanism as a potent muscarinic receptor antagonist and, critically, have demonstrated its functional selectivity for the urinary bladder over salivary glands. This tissue selectivity underpins its improved clinical tolerability compared to less selective agents. The comprehensive data gathered from these preclinical investigations provided a robust rationale for the clinical development of tolterodine and continue to serve as a valuable reference for researchers in the field of urology and drug development.

References

- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. scialert.net [scialert.net]

- 5. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]

- 6. Tolterodine does not affect the human in vivo metabolism of the probe drugs caffeine, debrisoquine and omeprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions | Semantic Scholar [semanticscholar.org]

- 13. Effects of tolterodine on an overactive bladder depend on suppression of C-fiber bladder afferent activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combination of Foot Stimulation and Tolterodine Treatment Eliminates Bladder Overactivity in Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. ics.org [ics.org]

A Technical Guide to the In-Vitro Selectivity of Tolterodine for Muscarinic Receptor Subtypes

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tolterodine is a potent, competitive muscarinic receptor antagonist clinically effective in the treatment of overactive bladder (OAB)[1][2][3]. Its therapeutic success is partly attributed to a functional selectivity for the urinary bladder over salivary glands in vivo, leading to a lower incidence of dry mouth compared to older antimuscarinic agents[1][2][4]. A comprehensive understanding of its interaction with muscarinic receptor subtypes is crucial for elucidating its mechanism of action and for the development of future bladder-selective drugs. This technical guide provides an in-depth review of the in-vitro selectivity profile of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HM), for the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5). It includes a summary of binding affinity and functional antagonism data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Muscarinic Receptor Subtypes and Signaling Pathways

The muscarinic receptor family consists of five distinct G-protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of acetylcholine.[5] These subtypes are differentially expressed throughout the body and couple to distinct intracellular signaling cascades, leading to varied physiological responses.[6]

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[6] Agonist binding stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] The M3 receptor is the primary subtype mediating detrusor muscle contraction in the bladder.[3][7]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[6] Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[6] While M3 is the primary contractile receptor in the bladder, M2 receptors are also abundant and may contribute to contraction under certain conditions.[7]

Below is a diagram illustrating the primary signaling pathways for the muscarinic receptor subtypes.

Quantitative In-Vitro Data

In-vitro studies consistently demonstrate that tolterodine and its active metabolite, 5-HM, are potent muscarinic receptor antagonists. However, they do not show significant selectivity for any single muscarinic receptor subtype (M1-M5).[8] This lack of subtype selectivity indicates that the clinically observed bladder-selective effects are not due to a higher affinity for M3 or M2 receptors compared to other subtypes, such as those found in salivary glands.[1][2][9]

Binding Affinity Data

Radioligand binding assays are used to determine the affinity of a compound for a receptor, expressed as the inhibition constant (Ki). The data below show that tolterodine binds with high, non-selective affinity to muscarinic receptors from various tissue sources and to specific human receptor subtypes.

Table 1: Binding Affinity (Ki) of Tolterodine at Muscarinic Receptors

| Receptor Source | Species | Ki (nM) | Reference |

|---|---|---|---|

| Urinary Bladder | Guinea Pig | 2.7 | [9] |

| Heart | Guinea Pig | 1.6 | [9] |

| Cerebral Cortex | Guinea Pig | 0.75 | [9] |

| Parotid Gland | Guinea Pig | 4.8 | [9] |

| Urinary Bladder | Human | 3.3 | [9] |

| Recombinant M3 | Human | 4.1 |[10] |

Note: Multiple studies conclude that tolterodine and its active metabolite are non-selective across all five (M1-M5) human muscarinic receptor subtypes, with similar high-affinity Ki values for each.[8]

Functional Antagonism Data

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The potency of a competitive antagonist is often expressed as a pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve) or a KB value (the equilibrium dissociation constant of the antagonist-receptor complex).[9][11]

Table 2: Functional Antagonism of Tolterodine and 5-Hydroxymethyl Metabolite (5-HM)

| Preparation | Agonist | Parameter | Value (Tolterodine) | Value (5-HM) | Reference |

|---|---|---|---|---|---|

| Guinea Pig Bladder Strips | Carbachol | KB (nM) | 3.0 | - | [9] |

| Guinea Pig Bladder Strips | Carbachol | pA2 | 8.6 | - | [9] |

| Human Bladder Strips | Carbachol | KB (nM) | 4.0 | - | [9] |

| Human Bladder Strips | Carbachol | pA2 | 8.4 | - | [9] |

| Guinea Pig Bladder | Carbachol | IC50 (nM) | 14 | 5.7 | [8] |

| Human Detrusor Muscle | Carbachol | pA2 | 8.4 - 8.6* | - |[7] |

*Value range derived from studies on normal and overactive bladder tissue.

Experimental Protocols

The data presented above are generated using standardized in-vitro pharmacological assays. The following sections detail the methodologies for two key experimental approaches.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled test compound (tolterodine) by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.[5][12][13]

Objective: To determine the inhibition constant (Ki) of tolterodine for each muscarinic receptor subtype.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[12]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).[6] [³H]-NMS is often preferred due to lower non-specific binding.

-

Test Compound: Tolterodine, prepared in a series of dilutions (e.g., 10⁻¹¹ M to 10⁻⁴ M).[12]

-

Non-specific Binding (NSB) Control: A high concentration of a non-labeled antagonist, such as 1-10 µM atropine.[12]

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Equipment: 96-well plates, cell harvester, glass fiber filter mats, scintillation counter, scintillation cocktail.

Protocol:

-

Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and each concentration of the test compound.

-

Reaction Mixture:

-

Total Binding: Add radioligand and cell membranes to assay buffer.

-

NSB: Add radioligand, NSB control (atropine), and cell membranes to assay buffer.

-

Competition: Add radioligand, a specific dilution of tolterodine, and cell membranes to assay buffer.

-

-

Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6][12]

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[12]

-

Washing: Wash the filters rapidly with ice-cold assay buffer (3-4 times) to remove any remaining unbound radioligand.[6][12]

-

Scintillation Counting: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[12]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of tolterodine to generate a competition curve.

-

Determine the IC50 value (the concentration of tolterodine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In-Vitro Functional Assay (Schild Analysis)

This assay determines the potency (pA2 or KB) of a competitive antagonist by measuring its ability to inhibit the functional response of an isolated tissue to an agonist.[9][14]

Objective: To determine the pA2 value of tolterodine for antagonizing carbachol-induced contractions in isolated bladder strips.

Materials:

-

Tissue: Isolated strips of urinary bladder detrusor muscle from guinea pigs or humans.[9]

-

Antagonist: Tolterodine.

-

Physiological Salt Solution: Krebs-Henseleit solution, oxygenated with 95% O₂/5% CO₂ and maintained at 37°C.[15]

-

Equipment: Organ bath, isometric force transducer, data acquisition system.

Protocol:

-

Tissue Preparation: Mount isolated bladder strips in organ baths containing oxygenated Krebs-Henseleit solution under a resting tension (e.g., 1g). Allow tissues to equilibrate for at least 60 minutes.[15]

-

Control Agonist Curve: Generate a cumulative concentration-response curve (CRC) for the agonist (carbachol) to establish a baseline maximal response.

-

Washout: Perform repeated washouts of the organ bath with fresh Krebs solution until the tissue returns to its baseline tension.

-

Antagonist Incubation: Add a fixed concentration of the antagonist (tolterodine) to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to reach equilibrium.

-

Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative CRC for carbachol. The curve should be shifted to the right.

-

Repeat: Repeat steps 3-5 with at least two additional, higher concentrations of tolterodine.

-

Data Analysis (Schild Regression):

-

For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.

-

The x-intercept of the linear regression line gives the pA2 value. The slope of the line should be close to 1.0 for competitive antagonism.[9][11]

-

Conclusion

The in-vitro evidence from both radioligand binding and functional assays consistently demonstrates that tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine, are potent competitive antagonists of muscarinic receptors.[1][8][9] Critically, these studies reveal a lack of significant selectivity for any of the five muscarinic receptor subtypes.[8] The binding affinity and functional antagonism are broadly similar across M1, M2, M3, M4, and M5 receptors.

This profile indicates that the clinically observed functional selectivity of tolterodine for the urinary bladder over salivary glands is not a result of receptor subtype selectivity.[1][2][9] Instead, other mechanisms, potentially related to pharmacokinetics, tissue distribution, or local metabolism, are likely responsible for its favorable clinical profile. This distinction is vital for drug development professionals seeking to design new antimuscarinic agents with improved tissue selectivity.

References

- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ics.org [ics.org]

- 8. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ics.org [ics.org]

- 11. neuron.mefst.hr [neuron.mefst.hr]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Synthesis and Chemical Characterization of Novel Tolterodine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical characterization, and pharmacological context of novel analogs of Tolterodine. Tolterodine is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder.[1] The development of novel analogs is a key area of research aimed at improving efficacy, selectivity, and pharmacokinetic properties. This document details synthetic methodologies, presents key characterization data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction to Tolterodine and its Analogs

Tolterodine, chemically (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, exerts its therapeutic effect by blocking muscarinic receptors, particularly the M2 and M3 subtypes, in the urinary bladder. This action inhibits involuntary bladder contractions, thereby reducing the symptoms of overactive bladder.[1] The major active metabolite, 5-hydroxymethyltolterodine (5-HMT), exhibits a similar pharmacological profile and contributes significantly to the overall therapeutic effect.[2][3]

The design of novel Tolterodine analogs often focuses on modifying the core structure to enhance affinity for muscarinic receptors, improve selectivity for the bladder over other tissues (like salivary glands to reduce dry mouth), and optimize metabolic stability. Key modifications can be targeted at the phenyl ring, the p-cresol (B1678582) moiety, or the diisopropylamino group.

Quantitative Data: Muscarinic Receptor Binding Affinities

The binding affinities of Tolterodine, its active metabolite, and other muscarinic antagonists for different muscarinic receptor subtypes are crucial for understanding their pharmacological profiles. The following table summarizes the inhibitory constants (Ki) from various studies.

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | Source |

| Tolterodine | - | 1.6 - 2.0 | 2.0 - 10 | - | - | [4][5] |

| 5-Hydroxymethyltolterodine (5-HMT) | - | ~2.0 | ~2.0 | - | - | [5] |

| Oxybutynin | ~10 | 6.7 | 0.67 | - | - | [6] |

| Darifenacin | 11 | 36 | 2.4 | 16 | 13 | [7] |

| Solifenacin | 13 | 36 | 8.3 | 20 | 16 | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Tolterodine and its analogs.

General Enantioselective Synthesis of (R)-Tolterodine

A common strategy for the synthesis of (R)-Tolterodine involves the asymmetric conjugate addition of an aryl Grignard reagent to a chiral 3-phenyl-prop-2-enoyl-oxazolidinone, followed by further transformations.

Experimental Workflow: General Enantioselective Synthesis of (R)-Tolterodine

Caption: General synthetic route for (R)-Tolterodine.

Protocol:

-

Synthesis of 6-methyl-4-phenylchroman-2-one: p-Cresol is condensed with cinnamic acid in the presence of sulfuric acid at elevated temperatures.[8]

-

Formation of 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol: The lactone ring of 6-methyl-4-phenylchroman-2-one is opened with methanol, followed by etherification of the phenolic hydroxyl group and subsequent reduction.[8]

-

Tosylation: The resulting diol is tosylated using tosyl chloride in pyridine.[8]

-

Amination: The tosylated intermediate is reacted with diisopropylamine (B44863) to introduce the amino group.[8]

-

Demethylation: The methyl ether protecting group is cleaved using a reagent like phosphorous tribromide to yield racemic Tolterodine.[8]

-

Resolution: The racemic mixture is resolved using L-(+)-tartaric acid to obtain the desired (R)-enantiomer.[8]

Synthesis of a Novel Fluorescent Tolterodine Analog

A fluorescent analog of Tolterodine can be synthesized by conjugating it with a fluorophore like BODIPY.

Protocol:

-

Synthesis of a Tolterodine derivative with a linker: A derivative of Tolterodine is prepared with a functional group suitable for conjugation, such as a carboxylic acid or an amine.

-

Activation of the fluorophore: The BODIPY fluorophore is activated, for example, by converting a carboxylic acid group to an N-hydroxysuccinimide (NHS) ester.

-

Conjugation: The activated fluorophore is reacted with the functionalized Tolterodine derivative to form the final fluorescent analog.

-

Purification: The product is purified using techniques like thin-layer chromatography or column chromatography.[8]

Chemical Characterization Methods

The synthesized Tolterodine analogs are characterized using a variety of analytical techniques to confirm their structure and purity.

Workflow for Chemical Characterization

References

- 1. Editorial to Special Issue—“Structure-Activity Relationships (SAR) of Natural Products” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of a fluorescent muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to In Vitro and In Vivo Models for Overactive Bladder Research

For Researchers, Scientists, and Drug Development Professionals

Overactive Bladder (OAB) is a symptom-based clinical condition characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge incontinence.[1][2] The development of effective therapeutics hinges on a deep understanding of the underlying pathophysiology, which is greatly facilitated by robust preclinical models. This technical guide provides an in-depth overview of the core in vitro and in vivo models used to study OAB, with a focus on experimental protocols and data interpretation.

In Vivo Models of Overactive Bladder

Animal models are indispensable for investigating the complex interplay of myogenic, neurogenic, and urotheliogenic factors in OAB.[3][4] Rodents, particularly rats and mice, are the most commonly used species due to their anatomical and physiological similarities to humans, as well as the availability of genetic manipulation tools.[5] Larger animals like pigs are also utilized for studies requiring larger tissue samples or more complex physiological measurements.[6][7]

Commonly Used In Vivo Models

A variety of methods are employed to induce an OAB phenotype in animals. These can be broadly categorized as induced and genetic models.[6]

| Model Type | Species | Method of Induction | Key Pathophysiological Features | Key Urodynamic Findings |

| Partial Bladder Outlet Obstruction (pBOO) | Mouse, Rat | Surgical ligation of the proximal urethra.[2][5] | Detrusor hypertrophy and hyperplasia, increased detrusor excitability, partial denervation of bladder smooth muscle.[5][8] | Increased urination frequency, decreased voided volume, increased bladder capacity, spontaneous non-voiding contractions.[2][5] |

| Spontaneous Hypertensive Rat (SHR) | Rat | Genetically predisposed to hypertension and detrusor overactivity.[1][9] | Altered bladder nerve function, detrusor hyperplasia.[8] | Decreased inter-contraction interval, reduced voided volume and bladder capacity.[8] |

| Chemical-Induced Cystitis | Mouse, Rat | Intravesical administration of irritants like cyclophosphamide (B585) (CYP) or protamine sulfate/potassium chloride (PS/KCl). | Urothelial damage, inflammation, and sensory nerve sensitization. | Increased voiding frequency, reduced bladder capacity. |

| Neurological Insult Models | Rat | Spinal cord injury or transection.[1][7][9] | Disruption of central inhibitory pathways, leading to neurogenic detrusor overactivity.[5] | Increased frequency of voiding, detrusor-sphincter dyssynergia. |

| Genetic Knock-out Models | Mouse | Deletion of specific genes involved in bladder function (e.g., sensory receptors, ion channels).[1][9] | Varies depending on the targeted gene, allows for investigation of specific molecular pathways. | Dependent on the specific gene knockout. |

Experimental Protocol: Cystometry in Rodents

Cystometry is the gold-standard technique for assessing bladder function in vivo. It involves filling the bladder with saline while simultaneously measuring intravesical pressure.[10]

Objective: To evaluate bladder capacity, voiding frequency, pressure thresholds for micturition, and the presence of non-voiding contractions.

Materials:

-

Anesthesia (e.g., urethane)[10]

-

Surgical instruments for laparotomy

-

Bladder catheter (e.g., PE-50 tubing)

-

Three-way stopcock

-

Infusion pump

-

Pressure transducer

-

Data acquisition system[11]

Procedure:

-

Animal Preparation: Anesthetize the animal (for anesthetized studies) or allow for recovery after surgical implantation of the catheter (for conscious, freely moving studies).[10][13] For conscious studies, a recovery period of at least 5 days is recommended to allow for normalization of bladder histology and function.[13]

-

Catheter Implantation: Perform a midline abdominal incision to expose the bladder.[10] A purse-string suture is placed at the bladder dome, and the catheter is inserted into the bladder and secured. The distal end of the catheter is then tunneled subcutaneously to the back of the neck and externalized.[10]

-

Cystometry Setup: Connect the externalized catheter to a three-way stopcock. One port of the stopcock is connected to the infusion pump, and the other to the pressure transducer.[11]

-

Data Acquisition: Begin continuous infusion of saline into the bladder at a constant rate (e.g., 10-20 µL/min for mice, 50-100 µL/min for rats).[10] Record intravesical pressure continuously. In conscious animals, voided urine can be collected on a balance placed beneath the metabolic cage to measure voided volume.[10]

-

Data Analysis: Analyze the cystometrogram to determine key parameters such as:

-

Basal Pressure: Pressure at the start of filling.

-

Threshold Pressure: Pressure at which a micturition contraction is initiated.

-

Peak Micturition Pressure: Maximum pressure during a voiding contraction.

-

Intercontraction Interval (ICI): Time between two consecutive micturition events.

-

Bladder Capacity: Volume of saline infused to elicit a micturition contraction.

-

Voided Volume: Volume of urine expelled during micturition.

-

Residual Volume: Volume remaining in the bladder after voiding.

-

Voiding Efficiency: (Voided Volume / Bladder Capacity) x 100.[12]

-

In Vitro Models of Overactive Bladder

In vitro models offer a more controlled environment to study specific cellular and tissue-level mechanisms of bladder function and dysfunction, free from systemic influences.

Key In Vitro Systems

| Model | Description | Key Applications | Advantages | Limitations |

| Isolated Detrusor Muscle Strips | Strips of bladder smooth muscle are mounted in an organ bath, allowing for the measurement of isometric contractions.[14] | Studying myogenic activity, effects of pharmacological agents on contractility, and nerve-mediated responses via electrical field stimulation.[14] | Allows for direct measurement of muscle contractility, can differentiate between myogenic and neurogenic effects.[14] | Lacks the influence of the urothelium and systemic factors. |

| Urothelial Cell Culture | Primary urothelial cells are isolated from bladder tissue and cultured as monolayers or in 3D structures.[15][16] | Investigating urothelial barrier function, sensory mechanisms (e.g., ATP release), and urothelial-neuronal interactions.[4][17] | Provides a pure population of urothelial cells for studying specific cellular functions.[15] | May lose some differentiated characteristics in culture, lacks interaction with other bladder cell types. |

| Bladder Organoids | 3D structures grown from bladder stem cells that self-organize to recapitulate aspects of the native bladder tissue architecture and function.[18][19] | Modeling bladder development, disease (e.g., bladder cancer, infection), and for drug screening.[18][19][20] | More physiologically relevant than 2D cell culture, can be derived from patient samples for personalized medicine.[18][21] | Technically challenging to establish and maintain, may not fully replicate the complexity of the in vivo environment. |

Experimental Protocol: Isolated Detrusor Muscle Strip Contractility

Objective: To assess the contractile properties of bladder smooth muscle and its response to pharmacological agents.

Materials:

-

Krebs solution

-

Organ bath system with temperature control and aeration

-

Isometric force transducer

-

Data acquisition system

-

Pharmacological agents (e.g., carbachol, KCl)[14]

-

Electrical field stimulation (EFS) electrodes

Procedure:

-

Tissue Preparation: Euthanize the animal and excise the bladder. Place the bladder in cold Krebs solution. Carefully remove the urothelium if studying pure muscle responses. Cut the detrusor muscle into longitudinal or circular strips (e.g., 2-3 mm wide and 5-7 mm long).

-

Mounting: Mount the muscle strips in the organ bath containing aerated Krebs solution maintained at 37°C. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g). During this period, replace the Krebs solution every 15-20 minutes.

-

Viability Check: Test the viability of the strips by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

-

Experimental Protocol:

-

Spontaneous Activity: Record spontaneous myogenic contractions in the absence of any stimuli.[14]

-

Pharmacological Stimulation: Construct cumulative concentration-response curves to contractile agonists (e.g., carbachol) or evaluate the effects of inhibitory agents.

-

Electrical Field Stimulation (EFS): Apply EFS to elicit nerve-mediated contractions. Varying stimulation parameters (frequency, pulse width, voltage) can selectively activate different nerve populations.

-

-

Data Analysis: Measure the amplitude and frequency of spontaneous contractions. For pharmacological studies, calculate the Emax (maximum response) and EC50 (concentration producing 50% of the maximal response). For EFS, analyze the amplitude of the contractile response at different stimulation frequencies.

Signaling Pathways in Overactive Bladder

The pathophysiology of OAB involves complex alterations in signaling pathways within the urothelium, detrusor muscle, and afferent nerves.

Key Signaling Pathways

-

Muscarinic Receptor Signaling: Acetylcholine (ACh) released from parasympathetic nerves is a primary mediator of detrusor contraction. In OAB, there can be an upregulation of muscarinic receptor sensitivity or non-neuronal ACh release from the urothelium.[4] ACh acts primarily on M3 muscarinic receptors on detrusor smooth muscle cells, leading to contraction via Gq/11-PLC-IP3 and Rho kinase pathways.[22] M2 receptors also contribute to contraction, potentially by inhibiting adenylyl cyclase.[22][23]

-

Purinergic Signaling: ATP released from the urothelium in response to bladder stretch acts as a key sensory mediator.[4][17] ATP activates P2X3 receptors on afferent nerve fibers, signaling bladder fullness.[17] In OAB, there can be an increase in urothelial ATP release, leading to afferent nerve hypersensitivity.[17]

-

β-Adrenergic Receptor Signaling: Activation of β3-adrenergic receptors in the detrusor muscle leads to relaxation and promotes bladder storage.[22] Agonists of this receptor are a therapeutic option for OAB. Relaxation is primarily mediated by the activation of large-conductance Ca2+-activated K+ (BKCa) channels.[22]

-

Neurotrophin Signaling: Nerve growth factor (NGF) plays a crucial role in neuronal plasticity and sensitization of afferent nerves.[24] Elevated levels of NGF are found in the bladders of OAB patients and animal models, contributing to sensory urgency.[24]

Visualizing Signaling Pathways and Workflows

References

- 1. Animal models in overactive bladder research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment of an overactive bladder model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pathophysiology of Overactive Bladder and Pharmacologic Treatments Including β3-Adrenoceptor Agonists -Basic Research Perspectives- - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishment of an overactive bladder model in mice | springermedizin.de [springermedizin.de]

- 6. Review of Animal Models to Study Urinary Bladder Function | MDPI [mdpi.com]

- 7. Review of Animal Models to Study Urinary Bladder Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluating the Procedure for Performing Awake Cystometry in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Urothelial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Urothelial Cells in vitro - Jack Birch Unit, University of York [york.ac.uk]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Bladder organoids: a step towards personalised cancer therapy? - Banerjee - Translational Andrology and Urology [tau.amegroups.org]

- 19. Human bladder organoids model urinary tract infection and bacteriophage therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. huborganoids.nl [huborganoids.nl]

- 22. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. Pathophysiology of Overactive Bladder and Urge Urinary Incontinence - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of CYP2D6 Polymorphism on Tolterodine Metabolism and Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolterodine, a cornerstone in the management of overactive bladder, exhibits significant inter-individual variability in its pharmacokinetic profile. This variability is largely attributed to genetic polymorphisms in the Cytochrome P450 2D6 (CYP2D6) enzyme, the primary catalyst in its metabolic pathway. This technical guide provides a comprehensive examination of the role of CYP2D6 polymorphism on the metabolism and clinical efficacy of tolterodine. It delves into the pharmacogenetic basis of variable drug response, details the experimental protocols for assessing CYP2D6 status and drug metabolism, and presents quantitative data in a structured format to facilitate understanding and application in research and drug development.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist effective in treating the symptoms of overactive bladder, including urinary frequency, urgency, and urge incontinence.[1] Its therapeutic action is mediated by the blockade of muscarinic receptors in the bladder, leading to a reduction in detrusor muscle contractions.[2] However, the clinical response and adverse effect profile of tolterodine can differ markedly among patients. A key determinant of this variability lies in the genetic makeup of the individual, specifically in the genes encoding drug-metabolizing enzymes.

The metabolism of tolterodine is predominantly hepatic, with two main oxidative pathways: 5-hydroxymethylation and N-dealkylation.[1][3] The 5-hydroxymethylation pathway, which leads to the formation of the pharmacologically active metabolite 5-hydroxymethyl tolterodine (5-HMT), is primarily catalyzed by the highly polymorphic enzyme CYP2D6.[3] The N-dealkylation pathway is of lesser importance in most individuals and is mediated by CYP3A4.[3][4]

The CYP2D6 gene is one of the most well-studied pharmacogenes, with over 100 known alleles, leading to a range of enzymatic activity from no function to ultra-rapid metabolism.[5][6] This genetic diversity gives rise to distinct metabolizer phenotypes:

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles.

-

Intermediate Metabolizers (IMs): Carriers of one reduced-function and one non-functional allele, or two reduced-function alleles.

-

Extensive (Normal) Metabolizers (EMs): Individuals with two functional CYP2D6 alleles.

-

Ultrarapid Metabolizers (UMs): Individuals carrying multiple copies of functional CYP2D6 alleles.

This guide will explore the profound impact of this polymorphism on the pharmacokinetics of tolterodine and its active metabolite, and the resulting implications for clinical efficacy and safety.

Tolterodine Metabolic Pathways

Tolterodine is metabolized in the liver via two primary pathways, the dominance of which is dictated by the individual's CYP2D6 genotype.

-

5-Hydroxymethylation (CYP2D6-mediated): In individuals with functional CYP2D6 enzymes (EMs and UMs), the main metabolic route is the oxidation of the 5-methyl group on the phenyl ring of tolterodine.[3] This reaction produces the 5-hydroxymethyl metabolite (5-HMT), which is an active metabolite with a potency comparable to the parent drug.[1]

-

N-Dealkylation (CYP3A4-mediated): In individuals with deficient CYP2D6 activity (PMs), the N-dealkylation pathway, catalyzed by CYP3A4, becomes the more prominent route of metabolism.[3][4]

The interplay between these pathways is crucial for understanding the overall exposure to active drug moieties in different patient populations.

Impact of CYP2D6 Polymorphism on Tolterodine Pharmacokinetics

The genetic polymorphism of CYP2D6 leads to significant differences in the pharmacokinetic profiles of tolterodine and its active metabolite, 5-HMT, between extensive and poor metabolizers.

In EMs, tolterodine is rapidly metabolized to 5-HMT. In contrast, PMs exhibit a markedly reduced capacity to perform this conversion, leading to higher plasma concentrations of the parent drug and negligible levels of the active metabolite.[7]

| Pharmacokinetic Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Poor Metabolizers (PMs) | Reference |

| Tolterodine | |||

| Mean Systemic Clearance | 44 ± 13 L/hr | 9.0 ± 2.1 L/hr | [7] |

| Elimination Half-life | ~2.3 hours | Significantly longer than EMs | [7] |

| 5-Hydroxymethyl Tolterodine (5-HMT) | |||

| Serum Concentration | Detectable | Undetectable | [7] |

| Terminal Half-life | 2.9 ± 0.4 hours | Not applicable | [7] |

Despite these pronounced pharmacokinetic differences, the overall clinical effect (antimuscarinic activity) of tolterodine does not appear to differ significantly between EMs and PMs.[7] This is because the higher concentrations of the parent drug in PMs compensate for the absence of the active metabolite, 5-HMT.[7]

Clinical Implications

Efficacy

Clinical studies have generally shown that the efficacy of tolterodine in treating overactive bladder is comparable between CYP2D6 extensive and poor metabolizers.[8] The similar clinical outcomes are attributed to the combined antimuscarinic effect of tolterodine and its active metabolite, 5-HMT, in EMs, which is comparable to the effect of the higher concentrations of tolterodine alone in PMs.

Adverse Effects

While the overall therapeutic effect may be similar, the different pharmacokinetic profiles can lead to variations in the adverse effect profile. Poor metabolizers, due to their higher plasma concentrations of tolterodine, may be at an increased risk for concentration-dependent adverse effects. The FDA label for tolterodine notes a potential for a greater QTc interval increase in CYP2D6 poor metabolizers.[9] Common adverse effects of tolterodine include dry mouth, dry eyes, constipation, headache, and blurred vision.[2]

Experimental Protocols

A thorough investigation of the pharmacogenetics of tolterodine involves several key experimental procedures.

CYP2D6 Genotyping

The determination of an individual's CYP2D6 genotype is fundamental to predicting their metabolizer phenotype. A commonly used and cost-effective method is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

Protocol for PCR-RFLP based CYP2D6 Genotyping:

-

DNA Extraction: Genomic DNA is extracted from a whole blood sample using a standard DNA extraction kit.

-

XL-PCR (Extra-Long PCR): An initial long-range PCR is performed to amplify a large fragment of the CYP2D6 gene. This step is also crucial for detecting gene deletions (CYP2D6*5) and duplications.[10][11]

-

Cycling conditions (example): 2 min at 94°C, followed by 10 cycles of 95°C for 20s and 68°C for 4 min, then 20 cycles of 95°C for 20s and 68°C for 4 min with a 5s/cycle increment, and a final extension of 7 min at 68°C.[11]

-

-

Nested PCR: The product from the XL-PCR is used as a template for subsequent nested PCRs to amplify specific regions of the CYP2D6 gene containing known single nucleotide polymorphisms (SNPs) associated with different alleles (e.g., CYP2D64, CYP2D610).[10][11]

-

Restriction Enzyme Digestion: The amplified DNA fragments are incubated with specific restriction enzymes that recognize and cut the DNA at sites altered by the SNPs.

-

Gel Electrophoresis: The digested DNA fragments are separated by size using agarose (B213101) gel electrophoresis. The resulting banding pattern reveals the presence or absence of the specific SNP, allowing for the determination of the CYP2D6 allele.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP2D6 allele frequency in European Caucasians, Asians, Africans and their descendants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. ClinPGx [clinpgx.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

The Structural-Activity Relationship of Tolterodine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine is a potent and competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2] Developed as a successor to oxybutynin, tolterodine was designed to exhibit greater selectivity for the urinary bladder over the salivary glands, thereby reducing the incidence of dry mouth, a common side effect of antimuscarinic agents.[1][2][3] This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of tolterodine and its derivatives, focusing on its interaction with muscarinic receptors, its metabolic pathways, and the experimental methodologies used to characterize these properties.

Tolterodine and its major active metabolite, 5-hydroxymethyltolterodine (5-HM or DD-01), are the key contributors to its therapeutic effect.[2][4][5] Both compounds exhibit high specificity for muscarinic receptors, with negligible affinity for other neurotransmitter receptors or cellular targets like calcium channels.[4][6][7] The functional selectivity of tolterodine for the bladder is a crucial aspect of its clinical profile and is a central theme in the exploration of its SAR.[1][2][3][6][8]

Structural-Activity Relationship of Tolterodine and its Derivatives

The chemical structure of tolterodine, (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, is the foundation of its pharmacological activity.[9] Key structural features that govern its binding to muscarinic receptors and its metabolic fate include the two phenyl rings, the hydroxyl group, the methyl group on the phenolic ring, and the diisopropylamino group.

Core Structural Features and their Importance

-

Two Phenyl Rings: The diphenylpropylamine backbone is a common feature in many antimuscarinic agents. These aromatic rings are crucial for hydrophobic interactions within the binding pocket of the muscarinic receptor.

-

Phenolic Hydroxyl Group: The hydroxyl group at the 2-position of the phenyl ring is important for receptor binding, likely through hydrogen bonding interactions.

-

Methyl Group: The methyl group at the 5-position of the phenolic ring is the primary site of metabolism, leading to the formation of the active 5-hydroxymethyl metabolite.[7][10]

-

Diisopropylamino Group: The bulky diisopropylamino group contributes to the overall lipophilicity of the molecule and influences its pharmacokinetic properties. The basic nitrogen atom is essential for the ionic interaction with a conserved aspartate residue in the binding site of muscarinic receptors.

Quantitative SAR Data

The following tables summarize the quantitative data on the binding affinity and functional activity of tolterodine and its major metabolite.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Tolterodine and Oxybutynin

| Compound | Tissue/Receptor | Ki (nM) | Reference |

| Tolterodine | Guinea Pig Urinary Bladder | 2.7 | [11] |

| Human Urinary Bladder | 3.3 | [11] | |

| Guinea Pig Heart (M2) | 1.6 | [11] | |

| Guinea Pig Cerebral Cortex (M1) | 0.75 | [11] | |

| Guinea Pig Parotid Gland (M3) | 4.8 | [11] | |

| Oxybutynin | Guinea Pig Urinary Bladder | - | [11] |

| Human m2 Receptors | 6.7 | [11] | |

| Human m3 Receptors | 0.67 | [11] | |

| Guinea Pig Parotid Gland (M3) | 0.62 | [11] |

Table 2: Functional Antagonist Potency (IC50, KB, pA2) of Tolterodine and its 5-Hydroxymethyl Metabolite (5-HM)

| Compound | Assay | Tissue | Value | Reference |

| Tolterodine | Inhibition of Carbachol-induced Contraction | Isolated Guinea Pig Bladder | IC50: 14 nM | [6] |

| 5-HM | Inhibition of Carbachol-induced Contraction | Isolated Guinea Pig Bladder | IC50: 5.7 nM | [6] |

| Tolterodine | Competitive Antagonism | Isolated Guinea Pig Bladder | KB: 3.0 nM, pA2: 8.6 | [11] |

| Tolterodine | Competitive Antagonism | Isolated Human Bladder | KB: 4.0 nM, pA2: 8.4 | [11] |

| Oxybutynin | Competitive Antagonism | Isolated Guinea Pig Bladder | KB: 4.4 nM, pA2: 8.5 | [11] |

Metabolic Pathways of Tolterodine

Tolterodine undergoes extensive first-pass metabolism in the liver, primarily through two pathways.[7][10][12] The major pathway is the oxidation of the 5-methyl group, catalyzed by the polymorphic cytochrome P450 2D6 (CYP2D6), to form the pharmacologically active 5-hydroxymethyl metabolite (DD-01).[7][9][10] This metabolite has a similar antimuscarinic profile to the parent compound and contributes significantly to the overall therapeutic effect.[2][4]

A secondary, minor metabolic route is the N-dealkylation of the diisopropylamino group, which is primarily mediated by CYP3A4.[7][10] This pathway becomes more prominent in individuals who are poor metabolizers via CYP2D6.[7][10]

Figure 1: Metabolic Pathway of Tolterodine.

Mechanism of Action: Muscarinic Receptor Antagonism

Tolterodine and its active metabolite act as competitive antagonists at muscarinic receptors, particularly the M2 and M3 subtypes, which are abundant in the urinary bladder.[4] The binding of acetylcholine (B1216132) to these receptors on the detrusor muscle mediates bladder contraction. By competitively blocking these receptors, tolterodine and its metabolite inhibit involuntary bladder contractions, reduce detrusor pressure, and increase bladder capacity.[4][5][7]

Figure 2: Mechanism of Action of Tolterodine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the SAR of tolterodine and its derivatives.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective muscarinic antagonist.

-

Test compound (e.g., tolterodine or its derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Non-specific binding determinator (e.g., 1 µM atropine).

-

96-well filter plates with glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the radioligand in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, radioligand, and cell membrane preparation.

-

Non-specific Binding (NSB): Non-specific binding determinator (atropine), radioligand, and cell membrane preparation.

-

Competition Binding: Test compound dilution, radioligand, and cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: After drying the filters, add scintillation cocktail and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Figure 3: Radioligand Binding Assay Workflow.

Isolated Guinea Pig Bladder Contraction Assay

This functional assay is used to determine the potency of an antagonist (e.g., tolterodine) in inhibiting agonist-induced muscle contraction.

Materials:

-

Male guinea pigs.

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7).

-

Carbachol (B1668302) (muscarinic agonist).

-

Test compound (tolterodine or its derivatives).

-

Organ bath system with force-displacement transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Dissect the urinary bladder and place it in oxygenated Krebs-Henseleit solution.

-

Cut the bladder into longitudinal strips (approximately 10 mm long and 2-3 mm wide).

-

-

Mounting:

-

Mount the bladder strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

-

Experiment:

-

Obtain a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of the antagonist (tolterodine) for a set period (e.g., 30-60 minutes).

-

In the presence of the antagonist, obtain a second cumulative concentration-response curve for carbachol.

-

Repeat this process with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

Measure the magnitude of the rightward shift in the carbachol concentration-response curve caused by the antagonist.

-

Perform a Schild analysis by plotting the log (dose ratio - 1) against the log molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

The x-intercept of the Schild plot gives the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve. The KB (equilibrium dissociation constant of the antagonist) can be calculated from the pA2 value (KB = 10⁻ᵖᴬ²). A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.

-

Conclusion